molecular formula C5H9NO4.ClH<br>C5H10ClNO4 B125579 L-Glutamic acid hydrochloride CAS No. 138-15-8

L-Glutamic acid hydrochloride

Cat. No.: B125579
CAS No.: 138-15-8
M. Wt: 183.59 g/mol
InChI Key: RPAJSBKBKSSMLJ-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutamic acid hydrochloride is the hydrochloride salt of glutamic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. It is commonly found in various proteins and is a significant neurotransmitter in the brain. The compound is known for its role in enhancing flavors and is widely used in the food industry.

Mechanism of Action

Target of Action

L-Glutamic acid hydrochloride primarily targets both ionotropic and metabotropic glutamate receptors . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . These receptors play a crucial role in brain function, acting as the most widespread neurotransmitters .

Mode of Action

this compound acts as an excitatory neurotransmitter, activating its target receptors . It stimulates the spontaneous release of dopamine . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Biochemical Pathways

this compound plays an important role in many metabolic pathways . It is used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules . It also serves as the precursor for the synthesis of the inhibitory gamma-aminobutyric acid (GABA) in GABAergic neurons .

Pharmacokinetics

It is known that the compound is used in the body for fuel and protein synthesis . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The activation of glutamate receptors by this compound results in various molecular and cellular effects. It is considered to be nature’s “Brain food” by improving mental capacities . It helps speed the healing of ulcers, gives a “lift” from fatigue, and helps control alcoholism, schizophrenia, and the craving for sugar .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the formation of this compound crystals was confirmed through the application of Powder X-ray diffraction (PXRD) and FT-IR analysis . The crystals were grown via the slow solvent evaporation method . The optical quality and bandgap value of the crystal were examined . The results indicate that the molecule is thermodynamically and optically stable .

Biochemical Analysis

Biochemical Properties

L-Glutamic acid hydrochloride is involved in several biochemical reactions, primarily as a neurotransmitter in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a substrate for glutamate dehydrogenase, which catalyzes the oxidative deamination of this compound to α-ketoglutarate. Additionally, it interacts with glutamine synthetase, which converts this compound and ammonia to glutamine. These interactions are essential for maintaining the balance of nitrogen in the body and for the synthesis of other amino acids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an excitatory neurotransmitter, binding to glutamate receptors on the cell surface and triggering a cascade of intracellular events. This binding can lead to changes in gene expression, particularly in neurons, where it influences synaptic plasticity and memory formation. Additionally, this compound plays a role in cellular metabolism by participating in the tricarboxylic acid cycle, where it is converted to α-ketoglutarate, a key intermediate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It binds to glutamate receptors, including N-methyl-D-aspartate (NMDA) receptors, which are ion channels that mediate synaptic transmission. This binding leads to the influx of calcium ions into the cell, activating downstream signaling pathways. This compound also acts as an allosteric modulator of certain enzymes, influencing their activity and, consequently, cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity. These effects are often observed in in vitro studies using cultured cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive functions and synaptic plasticity. At high doses, it can be neurotoxic, leading to excitotoxicity and cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and the glutamine-glutamate cycle. It interacts with enzymes such as glutamate dehydrogenase and glutamine synthetase, which regulate its conversion to other metabolites. These interactions are crucial for maintaining metabolic flux and ensuring the proper functioning of cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via excitatory amino acid transporters (EAATs), which facilitate its movement across the cell membrane. Once inside the cell, it can be localized to specific compartments, such as the mitochondria, where it participates in metabolic processes .

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, phosphorylation of this compound can affect its interaction with other biomolecules and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glutamic acid hydrochloride can be synthesized by the hydrolysis of proteins such as gluten or casein using concentrated hydrochloric acid. The process involves boiling the protein source with hydrochloric acid under reflux conditions for several hours. The resulting solution is then cooled, filtered, and concentrated to obtain the crystalline product .

Industrial Production Methods: In industrial settings, glutamic acid hydrochloride is often produced through fermentation processes. Microorganisms such as Corynebacterium glutamicum are used to ferment substrates like glucose or molasses, producing glutamic acid, which is then converted to its hydrochloride salt .

Types of Reactions:

    Oxidation: Glutamic acid hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form glutamate, which is an important neurotransmitter.

    Substitution: It can participate in substitution reactions where the amino group or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Glutamic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Glutamic Acid: The parent compound, which is an amino acid used in protein synthesis.

    Glutamine: An amino acid similar to glutamic acid but with an amide group instead of a carboxyl group.

    Monosodium Glutamate: The sodium salt of glutamic acid, commonly used as a flavor enhancer.

Uniqueness: Glutamic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its parent compound. This makes it particularly useful in various industrial and research applications .

Properties

IUPAC Name

(2S)-2-aminopentanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAJSBKBKSSMLJ-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-86-0 (Parent)
Record name L-Glutamic acid, hydrochloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6047155
Record name L-Glutamic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

138-15-8
Record name L-Glutamic acid, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, hydrochloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Glutamic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutamic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUTAMIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0C2SP444T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Glutamic acid hydrochloride
Reactant of Route 2
L-Glutamic acid hydrochloride
Reactant of Route 3
L-Glutamic acid hydrochloride
Reactant of Route 4
L-Glutamic acid hydrochloride
Reactant of Route 5
L-Glutamic acid hydrochloride
Reactant of Route 6
L-Glutamic acid hydrochloride
Customer
Q & A

Q1: What is the molecular formula and weight of L-Glutamic acid hydrochloride?

A1: The molecular formula of this compound is C5H10NO4+·Cl−, and its molecular weight is 183.59 g/mol. []

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have employed various spectroscopic methods to analyze this compound, including:

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR confirms the presence of specific functional groups within the molecule, such as carboxyl and amine groups. [, , ]
  • X-ray Diffraction (XRD): XRD provides insights into the crystal structure and lattice parameters of this compound, revealing its orthorhombic crystal system. [, , ]
  • UV-Vis-NIR Spectroscopy: This technique assesses the optical properties of this compound, highlighting its transparency in the visible region, a crucial factor for optical applications. []

Q3: What is known about the thermal stability of this compound?

A3: Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been utilized to evaluate the thermal stability of this compound. These studies help determine the temperature range at which the material remains stable, crucial information for its applications. []

Q4: What are the potential applications of this compound in sensing technology?

A4: this compound demonstrates promising potential as a sensitive coating material for gas sensors, particularly for ammonia detection. Studies have explored its use in both Surface Acoustic Wave (SAW) [, , , , ] and Shear Horizontal Surface Acoustic Wave (SH-SAW) [, , , ] sensors.

Q5: How does humidity affect the performance of this compound-based ammonia sensors?

A5: Research indicates that humidity can interfere with the detection of ammonia by this compound-based sensors. The presence of moisture in the environment influences the sensor's response, potentially leading to inaccurate readings. [, , ]

Q6: What strategies are being explored to mitigate the humidity interference in these sensors?

A6: To enhance the accuracy of ammonia detection in humid conditions, researchers are investigating the implementation of quantum neural networks (QNNs). These sophisticated computational models aim to identify and compensate for the humidity-induced perturbations in sensor response, improving the reliability of ammonia measurements in real-world environments. [, ]

Q7: Beyond sensing, what other applications is this compound being considered for?

A7: this compound exhibits potential in various fields, including:

  • Nonlinear Optics: Its ability to efficiently generate second harmonics makes it a candidate for applications like frequency doubling and optical modulation. [, , ]
  • Optoelectronic Devices: The material's optical and electronic properties, coupled with its crystal growth characteristics, make it suitable for optoelectronic device applications. []
  • Crystal Growth Studies: Researchers are exploring different crystal growth techniques, such as the Sankaranarayanan-Ramasamy (SR) method, to achieve high-quality this compound crystals with enhanced properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.